molecular formula C9H8F2O3 B3040482 Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate CAS No. 208259-37-4

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Cat. No. B3040482
CAS RN: 208259-37-4
M. Wt: 202.15 g/mol
InChI Key: UZOWGTYLHKCRKG-UHFFFAOYSA-N
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Description

“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is a chemical compound with the molecular formula C9H8F2O2 . It is used in various chemical reactions and has potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The specific synthesis process of “Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is not explicitly mentioned in the retrieved papers.


Physical And Chemical Properties Analysis

“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is a liquid at room temperature . Its molecular weight is 186.16 . More specific physical and chemical properties are not detailed in the retrieved papers.

Scientific Research Applications

Chemical Synthesis and Reagent

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate serves as a valuable reagent in organic synthesis. Researchers utilize it to construct more complex molecules. Notably, it has been employed in the synthesis of compounds like 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole , which shows promise in cancer treatment . Its ability to participate in diverse reactions makes it a versatile building block.

Alzheimer’s Disease Research

Another intriguing application lies in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole . This compound has been studied for its potential in Alzheimer’s disease treatment. By modulating specific pathways, it may offer neuroprotective effects or enhance cognitive function .

Crystal Engineering and Supramolecular Chemistry

Understanding the crystal structures of related compounds, such as meso-tetrakis(2’,6’/3’,5’-difluorophenyl)porphyrin, sheds light on their packing arrangements and intermolecular interactions . Researchers investigate how these structures influence properties like solubility, stability, and optical behavior.

Difluoromethylation of Heterocycles

Difluoromethylation reactions are crucial for functionalizing fluorine-containing heterocycles. These heterocycles often serve as core moieties in biologically active compounds . Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate’s difluorophenyl group participates in such transformations, expanding the toolbox for synthetic chemists.

Safety and Hazards

“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is classified as a warning signal word according to the GHS07 standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWGTYLHKCRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

CAS RN

208259-37-4
Record name methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3,5-difluoromandelate was prepared following General Procedure G below and using commerically available 3,5-difluoromandelic acid. The resultant α-hydroxy methyl ester was fluorinated according to the general procedure described in W. J. Middleton, et al., Org. Synth. CoL Vol. VI, 835. Specifically, a solution of diethylaminosulfur trifluoride (1.1 eq) in CH2Cl2 was cooled to 0° C. and treated with methyl 3,5-difluoromandelate (1.0 eq) as a solution in CH2Cl2. After 10 min. the cooling bath was removed and the reaction was stirred at ambient temperature for 30 min. The reaction was monitored by tlc (Rf=0.65, 1:1 ethyl acetate/hexanes). The mixture was then poured onto ice and the layers separated. The organic phase was washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo, The product was purified by LC2000 chromatograpy (180 mL/min) using 10% EtoAc/hexanes as the eluent. The resulting methyl 3,5-difluorophenyl-α-fluoroacetate was hydrolyzed by dissolving the ester in 70% aqueous dioxane and treating with lithium hydroxide (2.0 eq.). No starting material remained by tlc after 2 h. The dioxane was removed via rotary evaporation. The aqueous mixture was first washed with ethyl acetate and then acidified with 0.01 N HCl. The aqueous layer was extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtered, and concentrated. The crude solid was recrystallized from ethyl acetate/hexanes affording 3,5-difluorophenyl-α-fluoroacetic acid as a white solid having a melting point of 90-110° C.
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Synthesis routes and methods II

Procedure details

25.0 g of 3,5-difluorophenylhydroxyacetic acid (D2) are dissolved in 325 ml of methanol. 3.9 g of boric acid are subsequently added, and the reaction mixture is stirred at room temperature for 18 hours. The resultant solution is then evaporated to dryness. The residue is extracted using 100 ml of ethyl acetate and 100 ml of water. The aqueous phase is subsequently extracted twice with 50 ml of ethyl acetate each time. The combined organic phases are dried over sodium sulfate and filtered. The filtrate is evaporated to dryness in vacuo, giving 25.5 g of the title compound as crude product. Recrystallisation from 17 ml of ethyl acetate and 170 ml of cyclohexane give 23.5 g of the pure compound C2 having a melting point of 61.8° C. (MS 201.9 (M+)).
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25 g
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325 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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